molecular formula C12H18N2O B14199390 2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine CAS No. 910411-88-0

2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine

Cat. No.: B14199390
CAS No.: 910411-88-0
M. Wt: 206.28 g/mol
InChI Key: PXGGCUZYPXZABT-UHFFFAOYSA-N
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Description

2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine is a chemical compound with a unique structure that includes a pyridine ring substituted with a cyclopentyloxy group and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclopentyl group and other reagents.

    Substitution Reaction: The cyclopentyloxy group is introduced to the pyridine ring through a substitution reaction.

    Formation of Ethanamine Chain: The ethanamine chain is attached to the pyridine ring through a series of reactions involving amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.

    Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups.

Scientific Research Applications

2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Pyridinyl)ethanamine: A similar compound with a pyridine ring and an ethanamine chain but without the cyclopentyloxy group.

    3-(2-Aminoethyl)pyridine: Another similar compound with a different substitution pattern on the pyridine ring.

Uniqueness

2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

910411-88-0

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(6-cyclopentyloxypyridin-3-yl)ethanamine

InChI

InChI=1S/C12H18N2O/c13-8-7-10-5-6-12(14-9-10)15-11-3-1-2-4-11/h5-6,9,11H,1-4,7-8,13H2

InChI Key

PXGGCUZYPXZABT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)CCN

Origin of Product

United States

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